molecular formula C21H38O4 B10767787 2-Linoleoyl Glycerol

2-Linoleoyl Glycerol

Cat. No.: B10767787
M. Wt: 354.5 g/mol
InChI Key: IEPGNWMPIFDNSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Linoleoyl Glycerol (2-LG) is a monoacylglycerol (MAG) that serves as a critical intermediate in lipid metabolism and a biologically significant signaling molecule. Its primary research value lies in its role within the endocannabinoid system, where it is characterized as an endocannabinoid-like compound. 2-LG is a known endogenous ligand for the G protein-coupled receptors GPR119 and GPR55, and it also interacts with cannabinoid receptors, albeit with a different binding profile than classical endocannabinoids like 2-AG. This mechanism of action makes it a vital tool for investigating metabolic pathways, energy homeostasis, and gastrointestinal hormone secretion (e.g., GLP-1). Researchers utilize this compound to study its formation via hydrolysis of diacylglycerols by specific lipases and its subsequent degradation. Its applications extend to in vitro and in vivo studies focused on inflammation, insulin secretion, appetite regulation, and the complex interplay between dietary lipids (linoleic acid is an essential omega-6 fatty acid) and endogenous signaling networks. This high-purity compound is essential for elucidating novel therapeutic targets for metabolic disorders, diabetes, and other physiological processes modulated by lipid signaling.

Properties

Molecular Formula

C21H38O4

Molecular Weight

354.5 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl octadeca-9,12-dienoate

InChI

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3

InChI Key

IEPGNWMPIFDNSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)CO

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 2 Linoleoyl Glycerol

Enzymatic Synthesis Mechanisms

The formation of 2-Linoleoyl Glycerol (B35011) is a carefully orchestrated process primarily involving the enzymatic modification of existing lipid molecules. Two key pathways have been identified in its biogenesis: one reliant on the activity of diacylglycerol lipases and another linked to phospholipase C, particularly evident in processes like phototransduction.

Role of Diacylglycerol Lipases (DAGLs) in de novo Production from Diacylglycerol (DAG)

The primary route for the synthesis of 2-Linoleoyl Glycerol, much like the well-known endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), involves the action of sn-1-diacylglycerol lipases (DAGLs). royalsocietypublishing.orgnih.govnih.gov These enzymes catalyze the hydrolysis of diacylglycerol (DAG) at the sn-1 position, releasing the fatty acid from that position and leaving a 2-monoacylglycerol, in this case, this compound. nih.gov

The precursor molecule, diacylglycerol, is a central signaling molecule itself, generated from the hydrolysis of membrane phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govmdpi.com The abundance of specific fatty acids, such as linoleic acid, within these precursor phospholipids dictates the type of 2-monoacylglycerol produced. portlandpress.com Therefore, the de novo production of 2-LG is intrinsically linked to the broader landscape of lipid metabolism and the availability of linoleoyl-containing DAG species. In Drosophila melanogaster, 2-LG has been identified as a chief product of the DAGL ortholog, inaE, with its production being dependent on dietary precursor availability. nih.gov

Phospholipase C (PLC)-Dependent Biogenesis (e.g., in Phototransduction)

A significant pathway for 2-LG production is initiated by the enzyme Phospholipase C (PLC). biorxiv.orgnih.govsdbonline.orgresearchgate.netnih.gov This pathway is particularly well-documented in the context of Drosophila phototransduction, the process by which light is converted into a neuronal signal. biorxiv.orgnih.govsdbonline.orgresearchgate.netnih.gov

In this cascade, light stimulation activates rhodopsin, which in turn activates a G-protein that stimulates PLC. nih.govsdbonline.org PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govsdbonline.org This newly formed DAG can then be acted upon by diacylglycerol lipase (B570770) (DAGL) to produce 2-monoacylglycerols, including 2-LG. nih.gov

Studies in Drosophila have shown that light exposure leads to a significant, PLC-dependent increase in the levels of 2-LG. biorxiv.orgnih.govsdbonline.orgresearchgate.netnih.gov This light-induced rise in 2-LG was found to be dependent on both the PLC encoded by the norpA gene and the DAGL encoded by inaE. nih.govsdbonline.orgresearchgate.netnih.gov This evidence strongly supports a model where PLC-mediated DAG production is a critical upstream event for the subsequent DAGL-catalyzed synthesis of 2-LG in specific physiological contexts like phototransduction. nih.govsdbonline.org

Degradation and Inactivation Routes

The biological activity of this compound is terminated through several enzymatic pathways that either break it down into its constituent parts or modify it into different molecules. These degradation routes are crucial for maintaining cellular homeostasis and preventing prolonged signaling.

Monoacylglycerol Lipase (MAGL)-Mediated Hydrolysis

The primary enzyme responsible for the breakdown of 2-monoacylglycerols, including this compound, is Monoacylglycerol Lipase (MAGL). upf.edu MAGL is a serine hydrolase that catalyzes the hydrolysis of the ester bond in 2-LG, releasing linoleic acid and glycerol. universiteitleiden.nl This process effectively terminates the signaling functions of 2-LG.

Research has shown that inhibiting MAGL leads to an accumulation of its substrates, including 2-LG. upf.edu In studies using MAGL knockout mice, a significant increase in the levels of 2-LG was observed in various brain regions. upf.edu Similarly, shorter-chain homologues of 2-AG, such as 2-linoleoylglycerol, have affinities for MAGL that are comparable to 2-AG itself. nih.gov This indicates that 2-LG is a significant substrate for MAGL in vivo and that MAGL-mediated hydrolysis is a key route for its inactivation.

Potential Catabolism by Fatty Acid Amide Hydrolase (FAAH)

While MAGL is the principal enzyme for 2-monoacylglycerol degradation, Fatty Acid Amide Hydrolase (FAAH) may also play a role in the catabolism of this compound. uni-bonn.decapes.gov.br FAAH is another serine hydrolase primarily known for degrading fatty acid amides like anandamide (B1667382). mdpi.com However, it exhibits broad substrate specificity and can hydrolyze ester bonds as well. nih.gov

Some studies suggest that 2-LG can inhibit FAAH, implying an interaction with the enzyme. nih.gov While FAAH is generally considered a minor pathway for the degradation of 2-arachidonoylglycerol (2-AG) in the brain compared to MAGL, its contribution can become more significant under certain conditions or in specific tissues. nih.gov However, some research indicates that FAAH inhibition does not alter the levels of 2-LG in certain contexts, suggesting that its role in 2-LG metabolism may be tissue- or condition-specific. jneurosci.org Further research is needed to fully elucidate the extent of FAAH's contribution to 2-LG degradation in vivo.

Enzymatic Oxygenation by Cyclooxygenase-2 (COX-2) and Resultant Metabolites

In addition to hydrolysis, this compound can be metabolized through enzymatic oxygenation, a pathway mediated by the enzyme Cyclooxygenase-2 (COX-2). nih.gov COX-2 is well-known for its role in converting arachidonic acid into prostaglandins, key mediators of inflammation. researchgate.net

Regulation of this compound Homeostasis

The cellular levels and signaling activity of this compound (2-LG) are tightly controlled through its interaction with the enzymatic machinery of the endocannabinoid system. This regulation occurs primarily through two interconnected mechanisms: its ability to compete with endocannabinoids for degradation enzymes and the influence of pharmacological agents that inhibit these same enzymes.

Competitive Inhibition of Endocannabinoid Degradation Enzymes

This compound is recognized as a substrate and inhibitor of the primary enzymes responsible for the degradation of endocannabinoids, namely Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). By competing with endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG) for these enzymes, 2-LG can indirectly modulate their signaling. This phenomenon is often referred to as the "entourage effect," where a biologically less active lipid enhances the activity of more potent endocannabinoids by preventing their breakdown. caymanchem.comfrontiersin.org

Research has shown that 2-LG interacts more potently with FAAH than 2-AG does. nih.gov While 2-AG demonstrates a greater than four-fold selectivity for MAGL over FAAH, the replacement of its arachidonoyl chain with a linoleoyl chain, as in 2-LG, results in a more potent interaction with FAAH. nih.gov This suggests that 2-LG can act as a competitive substrate for FAAH, thereby slowing the degradation of AEA. nih.gov The inhibitory potential of 2-LG and related monoacylglycerols on endocannabinoid-degrading enzymes has been quantified in various studies.

Table 1: Inhibitory Potency of this compound and 2-Arachidonoylglycerol on Endocannabinoid Degrading Enzymes

Compound Enzyme pIC50 (IC50 in µM) Selectivity (MAGL/FAAH)
This compound (2-LG) MAGL 4.65 ± 0.03 (22) 1.8
FAAH 4.92 ± 0.03 (12)
2-Arachidonoylglycerol (2-AG) MAGL 4.98 ± 0.04 (10.5) 4.4
FAAH 4.34 ± 0.04 (46)

Data sourced from a study using rat brain membranes. nih.gov pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

The concept of an entourage effect proposes that by inhibiting these hydrolytic enzymes, 2-LG can elevate the local concentrations of 2-AG, prolonging its signaling at cannabinoid receptors. nih.gov Although some studies suggest 2-LG itself does not bind to cannabinoid receptors with high affinity, its ability to inhibit the degradation of 2-AG in neuronal and hematopoietic cell lines supports its role as a modulator of endocannabinoid tone. caymanchem.combiorxiv.orgresearchgate.net

Modulation by Pharmacological Inhibitors of Lipid-Metabolizing Enzymes (e.g., JZL195)

The homeostasis of 2-LG is significantly influenced by pharmacological inhibitors that target the enzymes responsible for its degradation. JZL195 is a potent and irreversible dual inhibitor of both FAAH and MAGL, the key enzymes that hydrolyze monoacylglycerols, including 2-LG. nih.govsigmaaldrich.comsigmaaldrich.com By blocking these enzymes, JZL195 prevents the breakdown of 2-LG, leading to an increase in its cellular concentration and a potentiation of its biological effects. nih.govmedchemexpress.commedchemexpress.com

In vitro studies using a cell-based reporter assay have demonstrated this potentiation clearly. When cells expressing the human CB1 receptor were treated with 2-LG, they showed a significant response. nih.gov This response was markedly enhanced when the experiment was repeated in the presence of JZL195. nih.gov For instance, co-application of JZL195 with 2-LG led to a greater activation of the CB1 receptor compared to 2-LG alone, confirming that inhibiting its degradation boosts its signaling capacity. nih.gov

Table 2: Effect of JZL195 on this compound Activity at the CB1 Receptor

Treatment CB1 Response (% of Control)
This compound (25 µM) 134.3% ± 4.18%
This compound + JZL195 (100 nM) Significantly potentiated response

Data derived from a CB1-Tango cell-based reporter assay. nih.gov The study noted that JZL195 potentiated the 2-LG response, indicating that enzymes inhibited by JZL195 (MAGL, FAAH, and ABHD6) limit the activity of 2-LG.

JZL195 has been utilized as a research tool to explore the neuroprotective actions of the endocannabinoid system and to study the effects of elevated monoacylglycerol levels. sigmaaldrich.comsigmaaldrich.com Its ability to inhibit the hydrolysis of 2-LG and other endocannabinoids like 2-AG and AEA makes it a critical compound for investigating the therapeutic potential of augmenting endocannabinoid tone. sigmaaldrich.commdpi.com The enhancement of 2-LG's potency by JZL195 underscores the crucial role that metabolic enzymes play in regulating the activity of this lipid mediator. medchemexpress.commedchemexpress.commedchemexpress.com

Molecular Mechanisms and Biological Roles of 2 Linoleoyl Glycerol

Interactions with the Endocannabinoid System (ECS)

The endocannabinoid system (ECS) is a complex cell-signaling system composed of endogenous lipid-based neurotransmitters, the cannabinoid receptors they bind to (primarily CB1 and CB2), and the enzymes that synthesize and degrade them. nih.govmdpi.com Within this system, 2-Linoleoyl Glycerol (B35011) (2-LG) has emerged as a significant monoacylglycerol that interacts with and modulates ECS signaling, particularly through the cannabinoid receptor 1 (CB1). nih.govgrecc.org

Research has demonstrated that 2-Linoleoyl Glycerol functions as a partial agonist at the human cannabinoid type 1 (CB1) receptor. nih.govgreenleafmc.ca In vitro studies using a cell-based reporter assay, which measures CB1 receptor activation, show that 2-LG stimulates a significant response. nih.gov When benchmarked against the well-characterized endocannabinoids 2-Arachidonoyl Glycerol (2-AG) and Anandamide (B1667382) (AEA), as well as synthetic CB1 agonists, 2-LG exhibits the properties of a partial agonist. nih.govgrecc.org Its activity can be enhanced by inhibitors of monoacylglycerol hydrolysis, such as JZL195, which prevents the breakdown of 2-LG and thereby potentiates its effect at the receptor. nih.govgreenleafmc.ca

Activity of 2-LG at the Human CB1 Receptor

CompoundReceptorObserved ActivitySupporting Evidence
This compound (2-LG)Human Cannabinoid Receptor 1 (CB1)Partial AgonistStimulated a significant CB1 response in a cell-based reporter assay. nih.gov
2-LG + JZL195 (Hydrolysis Inhibitor)Human Cannabinoid Receptor 1 (CB1)Potentiated Agonist ResponseInhibition of 2-LG degradation enhanced its activity at the receptor. nih.govgreenleafmc.ca

The activity of 2-LG at the CB1 receptor is inhibited by classical antagonists, further confirming its interaction with this receptor. nih.gov Studies show that the response elicited by 2-LG can be fully blocked by the synthetic, competitive CB1 antagonist AM251. nih.govgreenleafmc.ca Similarly, the plant-derived, non-competitive allosteric antagonist Cannabidiol (CBD) also fully inhibits the 2-LG response. nih.gov For instance, in one set of experiments, while 2-LG alone elicited a response of 145.2% of the control, the presence of 5 μM of CBD reduced this response to a level not significantly different from the control value. nih.gov

As a partial agonist, 2-LG can modulate the signaling of the primary, full-agonist endocannabinoids, 2-AG and Anandamide (AEA). nih.govresearchgate.netwikipedia.org Instead of potentiating their effects, 2-LG has been shown to blunt the activity of both 2-AG and AEA. nih.govgrecc.org In vitro experiments demonstrate that in the presence of 2-LG, the concentration-response curves of 2-AG and AEA are substantially "flattened." nih.gov This indicates that 2-LG competes with these endocannabinoids at the CB1 receptor, and because it has lower intrinsic activity, it reduces the maximum possible receptor activation that can be achieved by the full agonists. nih.gov This suggests a modulatory role where 2-LG might act as a buffer against excessive CB1 activation by 2-AG or AEA. greenleafmc.ca

The concept of the "entourage effect" was first described in the context of endogenous glycerol esters. frontiersin.org Early research proposed that certain related but inactive lipid molecules could enhance the activity of primary endocannabinoids. exlibrisgroup.comnih.gov Specifically, it was reported that 2-LG, while not binding directly to cannabinoid receptors, could potentiate the binding and signaling of 2-AG. exlibrisgroup.comnih.govresearchgate.net This was thought to occur partly by inhibiting the cellular inactivation of 2-AG. nih.gov

However, more recent and direct investigations have challenged this initial hypothesis. nih.govnih.gov Studies now provide evidence that 2-LG acts directly on the CB1 receptor as a partial agonist. nih.govgreenleafmc.ca In this capacity, it does not enhance but rather blunts the signaling of full agonists like 2-AG and AEA. nih.gov Other research has also found that 2-LG and related compounds are inconsistent with an entourage effect, instead behaving as functional antagonists in certain neuronal signaling assays. nih.gov

Summary of Findings on the "Entourage Effect" of 2-LG

Study FocusInitial Hypothesis (Ben-Shabat et al., 1998)Recent Findings (Lu et al., 2019; Straiker et al., 2016)
Direct Receptor ActivityConsidered inactive at CB1/CB2 receptors. exlibrisgroup.comnih.govFunctions as a direct partial agonist at the human CB1 receptor. nih.gov
Effect on 2-AG SignalingPotentiates the binding and activity of 2-AG. exlibrisgroup.comnih.govBlunts or "flattens" the concentration-response curve of 2-AG. nih.gov Behaves as a functional antagonist in some assays. nih.gov
Proposed MechanismInhibition of 2-AG inactivation/degradation. nih.govCompetitive binding at the CB1 receptor as a partial agonist. nih.gov

Further re-evaluation of the role of 2-LG and its congeners has revealed a more nuanced relationship with the CB1 receptor than previously understood. nih.gov Some studies suggest that under certain conditions, these compounds may act as functional antagonists. nih.gov For example, in tests examining depolarization-induced suppression of excitation (DSE), a form of synaptic plasticity mediated by CB1, 2-LG and related lipids failed to potentiate the effect of 2-AG and instead behaved as antagonists. nih.gov Furthermore, while not demonstrated for 2-LG itself, a related compound, 2-oleoylglycerol (2-OG), was found to interfere with agonist-induced CB1 receptor internalization, a process crucial for regulating receptor signaling and sensitivity. nih.gov These findings suggest that the modulatory role of these lipids is complex and may not be limited to simple agonism or antagonism at the receptor's binding site. nih.gov

Cannabinoid Receptor 2 (CB2) Engagement

Research into the interaction of this compound (2-LG) with the Cannabinoid Receptor 2 (CB2) indicates a lack of direct binding. Studies have shown that 2-LG, along with other 2-acyl-glycerol esters like 2-palmitoyl-glycerol, does not bind to cannabinoid receptors. realmofcaring.org This is in contrast to the well-characterized endocannabinoid 2-arachidonoyl-glycerol (2-AG), which acts as a full agonist at both CB1 and CB2 receptors. nih.govresearchgate.net The agonistic activity of 2-AG at the CB2 receptor is implicated in mediating anti-inflammatory and antinociceptive effects. nih.govnih.govnih.gov For instance, in models of inflammatory pain, the antinociceptive effects of locally administered 2-AG are blocked by a selective CB2 receptor antagonist, highlighting the role of this receptor in its signaling pathway. nih.govnih.gov Given the current evidence, 2-LG does not appear to directly engage the CB2 receptor to elicit its biological effects.

Ligand Activity at Non-Cannabinoid Receptors and Ion Channels

Emerging evidence suggests that this compound is an activator of Transient Receptor Potential Canonical (TRPC) channels. In Drosophila photoreceptor cells, light stimulation leads to an increase in the levels of 2-LG, which in turn upregulates TRPC-dependent calcium influx. biorxiv.org This suggests that 2-LG is a physiologically relevant endocannabinoid that activates TRPC channels in this system. biorxiv.org The activation of TRPC channels is a crucial step in phototransduction in Drosophila. biorxiv.org While this research was conducted in an invertebrate model, it points to a potential mechanism of action for 2-LG in other systems, as TRPC channels are widely expressed in mammals and are involved in various physiological processes. semanticscholar.orgnih.govnih.gov TRPC channels in mammals can be activated by diacylglycerols (DAGs), which are structurally related to 2-LG. semanticscholar.orgnih.govnih.gov This suggests a possible conserved mechanism of activation.

The interaction between this compound and the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor appears to be part of a complex signaling network. Studies have shown that the activation of TRPV1 by capsaicin (B1668287) or heat can lead to an increase in the production of several 2-acyl glycerols, including 2-LG, in a time- and dose-dependent manner. nih.govnih.govfrontiersin.org This suggests that 2-LG may be synthesized downstream of TRPV1 activation and could potentially act as a feedback modulator of TRPV1 or other nearby signaling components. Furthermore, derivatives of linoleic acid, the fatty acid component of 2-LG, have been shown to activate TRPV1. mdpi.com While direct binding of 2-LG to TRPV1 has not been definitively established, the interplay between TRPV1 activation and 2-LG levels points to a functional relationship between the two.

Cellular Signaling and Physiological Processes

This compound is implicated in the regulation of intracellular calcium dynamics, primarily through its interaction with TRPC channels. As established in Drosophila photoreceptors, 2-LG can upregulate TRPC-dependent calcium influx. biorxiv.org TRPC channels are non-selective cation channels that are permeable to calcium, and their activation leads to an increase in intracellular calcium concentrations. semanticscholar.orgnih.govnih.gov This influx of calcium can then trigger a variety of downstream cellular processes. While direct evidence in mammalian cells is still emerging, the activation of TRPC channels by structurally similar molecules like diacylglycerols is known to cause an increase in intracellular calcium. semanticscholar.orgnih.govnih.govnih.gov Furthermore, the related endocannabinoid, 2-AG, has been shown to induce a rapid and transient elevation of intracellular free calcium in neuroblastoma x glioma hybrid cells. caymanchem.com This suggests that monoacylglycerols as a class may play a significant role in modulating calcium signaling.

The role of this compound in nociceptive pathway signaling is an area of active investigation. While 2-LG does not appear to directly engage cannabinoid receptors, which are known to modulate pain, its interaction with TRP channels suggests a potential role in nociception. realmofcaring.org TRPV1 and TRPC channels are key players in pain signaling pathways. TRPV1 is a well-known transducer of noxious heat and inflammatory pain, and its activation leads to the sensation of pain. nih.govnih.govfrontiersin.org The finding that TRPV1 activation increases 2-LG levels suggests that 2-LG may be involved in the modulation of pain signals initiated by TRPV1. nih.govnih.govfrontiersin.org The endocannabinoid 2-AG has demonstrated antinociceptive effects in various pain models, and these effects are often mediated by peripheral CB2 receptors. nih.govnih.govnih.gov Given that 2-LG does not bind to these receptors, its potential influence on nociception would likely occur through a different mechanism, possibly involving the modulation of TRP channel activity. realmofcaring.org

Influence on Membrane Dynamics and Lipid Bilayer Organization

The physical properties of cellular membranes, such as fluidity and the organization of the lipid bilayer, are critical for proper cellular function, influencing processes like signal transduction and protein activity. wikipedia.orgbiorxiv.org These properties are largely determined by the composition of the membrane, particularly the types of lipid molecules it contains. nih.govwikipedia.org The structure of this compound (2-LG), a monoacylglycerol, suggests it may play a role in modulating these membrane characteristics.

2-LG is composed of a glycerol backbone esterified to linoleic acid at the sn-2 position. Linoleic acid is a polyunsaturated fatty acid, characterized by the presence of double bonds in its hydrocarbon tail. These double bonds create kinks in the fatty acid chain. wikipedia.orgnih.gov In a lipid bilayer, such kinks disrupt the tight, orderly packing of adjacent lipid molecules. nih.gov This disruption increases the space between lipids, which in turn enhances the fluidity of the membrane. wikipedia.orgkhanacademy.org Lipids with saturated fatty acid tails, which lack double bonds, can pack together more densely, resulting in a more rigid, gel-like membrane state. wikipedia.orgnih.gov Therefore, the incorporation of lipids containing unsaturated fatty acids, like 2-LG, into a membrane is expected to increase its fluidity and lower its phase transition temperature. nih.gov

While direct experimental studies focusing specifically on the biophysical impact of this compound on neuronal membrane fluidity are not extensively detailed in current literature, its structural properties strongly imply a role as a fluidity-promoting agent. This function is crucial in neuronal membranes, which require a high degree of fluidity to accommodate the dynamic processes of synaptic transmission and vesicle cycling. nih.govresearchgate.net The lipid organization within neuronal plasma membranes is known to be influenced by synaptic activity, suggesting a complex interplay between membrane composition and neuronal function. nih.gov

Membrane ComponentStructural FeatureInfluence on Lipid BilayerEffect on Membrane Fluidity
Saturated Fatty AcidsStraight hydrocarbon chains, no double bondsAllows for dense, orderly packing of lipidsDecreases
Unsaturated Fatty Acids (e.g., Linoleic Acid in 2-LG)Kinked chains due to one or more double bondsDisrupts tight packing, increases intermolecular spaceIncreases
CholesterolRigid, planar steroid ring structureAt high temperatures, restricts lipid movement; at low temperatures, prevents tight packingActs as a fluidity buffer (decreases at high temps, increases at low temps)

Potential Involvement in Neuromodulation and Synaptic Plasticity

This compound (2-LG) is an endogenous lipid messenger found in the brain that is structurally related to the well-characterized endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govcaymanchem.com Its role in brain signaling, particularly in neuromodulation and the regulation of synaptic plasticity, has been a subject of ongoing investigation, with research revealing a complex and sometimes contradictory profile.

Initially, 2-LG was proposed to be part of an "entourage effect," whereby it could enhance the signaling of primary endocannabinoids like 2-AG. caymanchem.com This hypothesis suggested that 2-LG, while having low intrinsic activity at cannabinoid receptors, might potentiate 2-AG's effects by competing for and inhibiting the enzymes responsible for its breakdown. nih.govcaymanchem.com

However, more recent studies have challenged this view and provided a more nuanced understanding of 2-LG's function. Research indicates that 2-LG can directly interact with the cannabinoid type 1 (CB1) receptor, one of the most abundant G-protein-coupled receptors in the central nervous system. grecc.orgnih.gov In vitro studies using cell-based reporter assays have characterized 2-LG as a partial agonist at the human CB1 receptor. grecc.orgnih.gov As a partial agonist, its ability to activate the receptor is lower than that of a full agonist like 2-AG. nih.gov

In the context of synaptic function, the activity of 2-LG appears to be antagonistic rather than synergistic with 2-AG. Instead of potentiating 2-AG's effects, 2-LG has been found to blunt the activity of both 2-AG and anandamide at the CB1 receptor. nih.gov Furthermore, in studies on synaptic plasticity in hippocampal neuron cultures, 2-LG did not enhance but rather inhibited 2-AG-dependent synaptic modulation. nih.gov Specifically, 2-LG and other 2-AG congeners have been shown to act as functional antagonists, failing to potentiate and instead inhibiting Depolarization-induced Suppression of Excitation (DSE), a key form of endocannabinoid-mediated short-term synaptic plasticity. nih.gov This suggests that 2-LG may act as a modulator of the endocannabinoid system, capable of dampening the signaling of the primary endocannabinoid ligands. grecc.orgnih.gov

Study FocusExperimental SystemKey FindingConclusion on 2-LG's Role
CB1 Receptor ActivityCell-based reporter assay (in vitro)2-LG functions as a partial agonist at the human CB1 receptor. grecc.orgnih.govDirectly activates CB1 receptors, but with lower efficacy than full agonists.
Interaction with EndocannabinoidsCell-based reporter assay (in vitro)2-LG blunted the activity of 2-AG and anandamide. nih.govModulates/inhibits the signaling of primary endocannabinoids.
Synaptic Plasticity (DSE)Autaptic hippocampal neuron culturesFailed to potentiate 2-AG-mediated DSE; behaved as an antagonist. nih.govActs as a functional antagonist in synaptic plasticity.
Synaptic PlasticityHippocampal neuron culturesInhibited 2-AG-/CB1-dependent synaptic plasticity at a concentration of 5 μM. nih.govInhibits endocannabinoid-mediated synaptic modulation.

Advanced Methodologies in 2 Linoleoyl Glycerol Research

Analytical Techniques for Identification and Quantification

The accurate analysis of 2-Linoleoyl Glycerol (B35011) and its isomers relies on a combination of high-resolution mass spectrometry and advanced chromatographic separation.

High-Resolution Mass Spectrometry Approaches (LC-MS, LC-MS/MS, GC-MS)

High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC) is a cornerstone for the identification and quantification of 2-Linoleoyl Glycerol in various biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used, sensitive, and specific method for the simultaneous quantification of multiple endocannabinoids and related compounds, including 2-LG. nih.govnih.gov In this technique, analytes are first separated chromatographically and then detected by tandem mass spectrometry. nih.gov For instance, a method using a Thermo Hypersil C8 HyPurity Advance column with a gradient elution has been successfully employed. nih.gov The quantification is often achieved using positive ion tandem electrospray ionization mass spectrometry. nih.gov This approach has been applied to quantify 2-LG in diverse samples such as rat brain tissue nih.gov, milk nih.gov, and various other biofluids. A developed UPLC-ESI-MS/MS method demonstrated good linearity and low limits of detection and quantification for 2-LG. nih.gov The dynamic range of LC-MS/MS methods can be adjusted to accommodate the wide-ranging endogenous concentrations of different analytes, with a specific range established for 2-LG. nih.gov Furthermore, LC-MS/MS has been crucial in lipidomics studies, for example, to analyze changes in 2-LG levels in response to stimuli like capsaicin (B1668287) or heat in TRPV1-transfected HEK cells. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the analysis of 2-LG, often after derivatization to increase volatility. Headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis has been used to identify volatile compounds from oxidized lipids, including those related to 2-LG. nih.gov Predicted GC-MS spectra for derivatized 2-LG are available in databases, which can serve as a reference for identification, although experimental confirmation is necessary. hmdb.ca

High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS): This technique is valuable for confirming the molecular weight of related lipid compounds with high accuracy, which is essential for structural elucidation. acs.org

Table 1: Mass Spectrometry Approaches for this compound Analysis
TechniquePrimary ApplicationKey Findings/CapabilitiesReferences
LC-MS/MSQuantification in biological tissues (e.g., brain, milk)Simultaneous quantification of multiple endocannabinoids with high sensitivity and specificity. Established linearity and detection limits. nih.govnih.govnih.gov
GC-MSIdentification of volatile derivatives and in metabolic studies.Used to analyze volatile compounds from lipid oxidation. Predicted spectra available for identification. nih.govhmdb.ca
HR ESI-MSAccurate mass determination for structural confirmation.Confirms molecular weight of related triacylglycerols with high precision. acs.org

Chromatographic Separation Methods (e.g., HPLC) for Isomer Resolution

The separation of 2-LG from its positional isomer, 1-Linoleoyl Glycerol (1-LG), is critical for accurate quantification and functional studies. High-Performance Liquid Chromatography (HPLC) is a key technique for this purpose.

Reversed-Phase HPLC: This method has been successfully used for the simultaneous determination of monoacylglycerols, diacylglycerols, and triacylglycerols in a single chromatographic run. nih.gov By using a reversed-phase column, such as a C18 Zorbax column, and an appropriate mobile phase, it is possible to separate 2-LG from 1-LG. biorxiv.org For instance, a gradient elution with acetonitrile, formic acid, and ammonium (B1175870) acetate (B1210297) has proven effective. nih.gov This separation is crucial as commercially available 2-LG often exists as a mixture with 1-LG. caymanchem.com The ability to resolve these isomers is fundamental for understanding their distinct biological roles.

Table 2: Chromatographic Separation of this compound
MethodColumn TypeApplicationKey OutcomeReferences
Reversed-Phase HPLCC18 Zorbax or Thermo Hypersil C8Isomer resolution (2-LG vs. 1-LG)Successful separation of positional isomers, enabling accurate quantification. nih.govnih.govbiorxiv.org

In Vitro Cell-Based Research Models

In vitro models are indispensable for elucidating the molecular mechanisms through which 2-LG exerts its effects. These models allow for controlled investigation of its interactions with specific cellular targets.

Receptor Activity Reporter Assays

Receptor activity reporter assays are instrumental in determining whether 2-LG can activate specific receptors and in characterizing the nature of this interaction.

Cannabinoid Receptor 1 (CB1): A cell-based reporter assay coupling CB1 receptor activation to the expression of a β-lactamase enzyme has been used to evaluate the effect of 2-LG. nih.govnih.gov This study demonstrated that 2-LG functions as a partial agonist at the human CB1 receptor. nih.govnih.gov The response was shown to be potentiated by an inhibitor of monoacylglycerol hydrolysis and inhibited by a CB1 antagonist, further confirming the receptor-mediated effect. nih.govnih.gov

G protein-coupled receptor 119 (GPR119): The agonist activity of 2-LG at the human GPR119 has been tested in transiently expressed COS-7 cells by measuring the formation of cyclic AMP (cAMP). researchgate.net These assays have shown that 2-LG, among other 2-monoacylglycerols, can activate GPR119. researchgate.net

Studies in Heterologous Expression Systems

Heterologous expression systems, where a specific protein is expressed in a cell line that does not naturally produce it, are crucial for studying the direct effects of 2-LG on ion channels and receptors.

TRP Channels: The effect of 2-LG on Transient Receptor Potential (TRP) channels has been investigated in heterologous expression systems. biorxiv.orgnih.govbiorxiv.org Studies have shown that 2-LG can facilitate TRPC-dependent Ca2+ influx in these systems. nih.govresearchgate.net For example, HEK-293 cells transfected to express human TRPV1 have been used to show that 2-LG can produce an elevation of intracellular calcium. mq.edu.au Similarly, activation of TRPV1-transfected HEK cells with capsaicin was found to increase the production of 2-LG. nih.govnih.gov

GPR119: COS-7 cells transiently transfected with human GPR119 have been used to confirm that 2-LG and other related lipids can act as agonists for this receptor. d-nb.info

Investigation in Neuronal Cell Cultures (e.g., Dorsal Root Ganglion Nociceptors)

Primary neuronal cell cultures provide a more physiologically relevant system to study the effects of 2-LG on neuronal function, particularly in the context of pain and sensation.

Dorsal Root Ganglion (DRG) Nociceptors: Cultured adult rat DRG neurons have been used to investigate the effects of 2-LG on TRPV1 signaling, a key channel involved in pain perception. researchgate.netnih.govnih.govresearchgate.net In these studies, calcium imaging with Fura-2AM was used to measure changes in intracellular calcium in response to capsaicin, a TRPV1 agonist. nih.govnih.gov It was found that 2-LG, both individually and in combination with other endocannabinoids, significantly delayed the capsaicin-induced calcium influx in a majority of capsaicin-sensitive DRG neurons. researchgate.netnih.govnih.govresearchgate.net This suggests that 2-LG can modulate the activity of nociceptive neurons. scispace.com

Table 3: In Vitro Research Findings for this compound
Model SystemTarget InvestigatedKey FindingReferences
Receptor Activity Reporter AssayHuman CB1 Receptor2-LG acts as a partial agonist. nih.govnih.gov
Receptor Activity Reporter AssayHuman GPR1192-LG activates the receptor, leading to cAMP formation. researchgate.net
Heterologous Expression (HEK-293 cells)TRPV1/TRPC Channels2-LG facilitates Ca2+ influx and its production is increased by TRPV1 activation. nih.govnih.govnih.govresearchgate.netmq.edu.au
Cultured Rat DRG NociceptorsTRPV1 Signaling2-LG delays capsaicin-induced calcium responses, modulating nociceptor activity. researchgate.netnih.govnih.govresearchgate.net

Cell Lines for Studying Receptor Internalization and Downstream Signaling

The study of this compound (2-LG) and its interaction with cellular receptors has been advanced through the use of specific cell lines, which allow for detailed investigation of receptor binding, internalization, and subsequent downstream signaling cascades. While congeners of 2-LG have been studied across various cell lines, research focusing specifically on 2-LG has utilized neuronal cells to elucidate its role as a signaling molecule.

Notably, studies have used primary cultures of hippocampal neurons to investigate the effects of 2-LG on synaptic transmission. In these cells, 2-LG did not potentiate the effects of the primary endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG); instead, it acted as an antagonist in assays measuring depolarization-induced suppression of excitation, a key cannabinoid receptor-mediated process. nih.gov Further mechanistic insights have come from research using cultured mouse neurons, where the application of 2-LG was shown to lead to reduced neurite extension and the collapse of growth cones. researchgate.netnih.gov This finding was part of a study that validated the endocannabinoid-like activity of 2-LG first observed in Drosophila models. researchgate.netnih.gov

Other research on related acylglycerols has employed cell lines such as Human Embryonic Kidney (HEK) cells expressing cannabinoid receptors (HEK-rCB1) and Chinese Hamster Ovary (CHO) cells to explore receptor internalization and signaling pathways like adenylyl cyclase and pERK1/2 activation. nih.gov For instance, the congener 2-oleoylglycerol (2-OG) was found to interfere with agonist-induced CB1 receptor internalization in HEK cells. nih.gov While not a direct study of 2-LG, these methodologies provide a framework for future investigations into 2-LG's specific effects on receptor trafficking. Similarly, studies on the synthetic acetylated diacylglycerol, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), have used cell lines like the pancreatic beta cell line INS-1 and the human monocytic cell line THP-1 to study the internalization of glucose transporter 2 (GLUT2) and the P2Y6 purinergic receptor, respectively. tandfonline.comfrontiersin.orgplaglab.co.kr These studies highlight advanced techniques, such as flow cytometry and confocal microscopy, that are applicable to research on 2-LG. tandfonline.complaglab.co.kr

Cell ModelReceptor/Process StudiedKey Finding Related to 2-LG or Methodological RelevanceReference
Autaptic Hippocampal Neurons (Mouse)CB1 Receptor Signaling2-LG acts as an antagonist, rather than an entourage compound, for 2-AG-mediated signaling. nih.gov
Cultured Mouse NeuronsNeurite Outgrowth2-LG reduces neurite extension and induces growth cone collapse, confirming its bioactivity in a mammalian neuronal system. researchgate.netnih.gov
HEK cells expressing CB1 (HEK-rCB1)CB1 Receptor InternalizationUsed to show that the congener 2-OG interferes with agonist-induced CB1 internalization, a method applicable to 2-LG studies. nih.gov
INS-1 Pancreatic Beta CellsGLUT2 InternalizationDemonstrated that the related compound PLAG accelerates GLUT2 endocytosis, providing a model for studying lipid-mediated transporter trafficking. tandfonline.com
THP-1 Human Monocytic CellsP2Y6 Receptor TraffickingShowed that PLAG accelerates P2Y6 receptor internalization, a methodology relevant for studying 2-LG's potential effects on G protein-coupled receptors. frontiersin.orgplaglab.co.kr

In Vivo Model Systems

The fruit fly, Drosophila melanogaster, has emerged as a powerful genetic model system for investigating the biosynthesis and signaling functions of 2-acyl glycerols, including 2-LG. nih.govplos.orgamanote.com Although insects lack the enzymes to synthesize long-chain polyunsaturated fatty acids like arachidonic acid, their genome contains an ortholog of the mammalian sn-1-diacylglycerol lipase (B570770) (DAGL), known as inaE. researchgate.netplos.org This has positioned Drosophila as a unique model to study the roles of other 2-acyl glycerols that are not dependent on an arachidonic acid precursor. plos.org

Targeted lipidomics analyses of third-instar Drosophila larvae successfully identified this compound as an endogenous lipid, confirming its presence and suggesting it may have a biological role. nih.govplos.org Subsequent research established that 2-LG is a primary product of the dDAGL enzyme (inaE). researchgate.netnih.gov This was demonstrated through genetic manipulation and dietary precursor availability studies. researchgate.netnih.gov

A key advancement in understanding 2-LG's function came from studies using genetically modified flies that overexpress the human CB1 cannabinoid receptor (CB1R) in their nervous system. researchgate.netnih.gov In these flies, endogenous 2-LG was shown to act as an endocannabinoid-like signaling lipid. researchgate.net This interaction with the ectopically expressed human CB1R resulted in significant, observable phenotypes, including impaired motor coordination. researchgate.netnih.gov The causal link was definitively established when the inactivation of the inaE gene, thereby preventing 2-LG production, normalized the motor deficits in the CB1R-expressing flies. researchgate.net This elegant genetic approach demonstrated that 2-LG can function as a bona fide ligand for a cannabinoid receptor in an in vivo context. researchgate.netnih.gov Furthermore, the activation of the transgenic CB1R by 2-LG was found to impact downstream signaling pathways, specifically the Akt and Erk kinase cascades. researchgate.netnih.gov

More recently, the role of 2-LG in sensory physiology has been uncovered through studies of Drosophila phototransduction. biorxiv.orgnih.gov Research combining genetics, lipidomics, and Ca2+ imaging revealed that light stimulation leads to a significant increase in the levels of 2-LG in the fly's head. biorxiv.orgnih.govorion.ac.jp This increase was shown to be dependent on both phospholipase C (encoded by the norpA gene) and the diacylglycerol lipase inaE. nih.govorion.ac.jp The study concluded that 2-LG is a physiologically relevant endocannabinoid that activates the TRP and TRPL cation channels, which are essential for vision in Drosophila. biorxiv.orgnih.govorion.ac.jp

Genetic Model/ManipulationResearch FocusKey FindingReference
Wild-type Drosophila melanogaster (larvae)Endogenous Lipid Profiling2-LG was identified as a novel, naturally occurring 2-monoacylglycerol in larval tissues. nih.govplos.org
Drosophila with human CB1R overexpressionEndocannabinoid SignalingEndogenous 2-LG acts as a ligand for the human CB1R, impairing motor coordination. researchgate.netnih.gov
inaE (dDAGL) knockout Drosophila2-LG Biosynthesis and FunctionConfirmed that inaE is responsible for 2-LG production and that its inactivation rescues the motor defects caused by 2-LG signaling through CB1R. researchgate.net
Wild-type Drosophila (adult heads)PhototransductionLight stimulation increases 2-LG levels, which in turn activates TRP/TRPL channels required for vision. biorxiv.orgnih.gov
norpA (PLC) and inaE (DAGL) mutant DrosophilaPhototransduction PathwayThe light-dependent increase in 2-LG requires both the PLC and DAGL enzymes, placing 2-LG downstream in the signaling cascade. nih.gov

While Drosophila provides a powerful system for genetic screening and pathway discovery, mammalian pre-clinical models are essential for validating these findings and understanding the mechanistic details of 2-LG's function in a physiological context closer to humans. Research has successfully bridged the gap between invertebrate and vertebrate systems by substantiating the findings from Drosophila in mammalian tissues. researchgate.netnih.gov

Beyond biochemical binding, the functional consequences of this interaction were explored using primary cultured mouse neurons. researchgate.netnih.gov These in vitro experiments demonstrated that 2-LG application led to reduced neurite extension and growth cone collapse, cellular responses that are consistent with the activation of cannabinoid receptor signaling pathways known to influence neuronal development and morphology. researchgate.netnih.gov

Separately, studies on the related but distinct compound 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) in mammalian models offer methodological precedents for future 2-LG research. For example, a streptozotocin-induced diabetic mouse model was used to investigate how PLAG protects pancreatic beta cells by promoting the internalization of the GLUT2 transporter. tandfonline.com This model could be adapted to explore whether 2-LG has roles in metabolic regulation or glucose homeostasis. Another study used BALB/c mice to show that PLAG could mitigate monosodium urate-induced gouty inflammation by accelerating P2Y6 receptor trafficking in immune cells. frontiersin.org These examples showcase the utility of mammalian pre-clinical models in dissecting the precise molecular mechanisms of action for lipid signaling molecules in the context of disease.

Mammalian ModelTechnique / AssayMechanistic Insight Gained for 2-LGReference
Mouse Cortical HomogenatesCB1R Radioligand Binding AssayDemonstrated that 2-LG directly binds to the mammalian CB1 receptor by displacing a known high-affinity ligand. researchgate.netnih.gov
Primary Cultured Mouse NeuronsHigh-Throughput Real-Time ImagingShowed a functional consequence of 2-LG binding, which resulted in reduced neurite extension and growth cone collapse. researchgate.netnih.gov
Streptozotocin-induced Diabetic Mouse ModelImmunohistochemistry, Glucose/Insulin MeasurementUsed to study the related lipid PLAG, this model is applicable for future studies on 2-LG's potential role in metabolic disease and transporter endocytosis. tandfonline.com
BALB/c Mice with MSU-induced GoutImmunohistochemistry, ELISAUsed to investigate PLAG's effect on receptor trafficking in immune cells, providing a relevant model for exploring 2-LG's potential immunomodulatory functions. frontiersin.org

Future Research Directions and Unexplored Avenues for 2 Linoleoyl Glycerol

Comprehensive Mapping of Additional Receptor Targets and Downstream Effectors

Future investigations into 2-Linoleoyl Glycerol (B35011) (2-LG) must prioritize a thorough mapping of its receptor interactions beyond the primary cannabinoid receptors. Current evidence indicates that 2-LG functions as a partial agonist at the human cannabinoid type 1 (CB1) receptor. nih.govnorthwestern.edu In this capacity, it has been shown to suppress the activity of the full agonists 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA). nih.gov The activity of 2-LG at the CB1 receptor is potentiated by inhibitors of monoacylglycerol hydrolysis, such as JZL195, and is blocked by CB1 antagonists like AM251 and the non-competitive allosteric antagonist cannabidiol, confirming its interaction at this site. nih.govnorthwestern.edu

However, the broader "endocannabinoidome" includes a range of other potential targets, such as G protein-coupled receptors (e.g., GPR55), transient receptor potential (TRP) channels, and peroxisome proliferator-activated receptors (PPARs). A critical avenue of research is to screen 2-LG against these receptors to identify novel interactions. Elucidating these potential targets will require comprehensive binding and functional assays.

Furthermore, the downstream signaling cascades initiated by 2-LG binding need detailed exploration. While its interaction with the CB1 receptor suggests modulation of adenylyl cyclase activity, the full spectrum of downstream effectors is unknown. gerli.com Future studies should employ advanced proteomics and phosphoproteomics techniques to identify the signaling proteins and pathways affected by 2-LG, providing a clearer picture of its cellular mechanism of action.

Detailed Investigation of Oxygenated Metabolites and Their Biological Activity

A significant and largely unexplored area is the metabolic transformation of 2-LG into oxygenated metabolites. The linoleic acid backbone of 2-LG is a polyunsaturated fatty acid, making it a plausible substrate for oxidative enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). hmdb.ca These enzymes are known to metabolize the structurally similar endocannabinoid 2-AG into a class of bioactive lipids called prostaglandin (B15479496) glycerol esters (PG-Gs) and hydroxyeicosatetraenoic acid glyceryl esters (HETE-Gs), respectively. nih.govnih.gov

Specifically, COX-2 has been shown to oxygenate 2-AG to produce metabolites like Prostaglandin E2 glycerol ester (PGE2-G), which exhibits distinct biological activities, including inducing hyperalgesia. gerli.comnih.gov Similarly, 15-LOX enzymes can convert 2-AG into 15-HETE-G, a compound that functions as a PPARα agonist. nih.gov

It is highly probable that 2-LG undergoes similar metabolic processing, leading to the formation of analogous linoleic acid-derived signaling molecules. Future research must focus on:

Incubating 2-LG with purified COX and LOX enzymes to identify the specific oxygenated derivatives formed.

Utilizing mass spectrometry-based lipidomics to detect and quantify these novel metabolites in biological tissues.

Conducting functional assays to determine the biological activities of these 2-LG-derived metabolites, including their receptor binding profiles and physiological effects.

This line of inquiry could reveal a new class of bioactive lipids derived from 2-LG, potentially playing roles in inflammation, pain, and other physiological processes.

Elucidation of the Precise Mechanisms Underlying Conflicting Modulatory Effects on Endocannabinoid Receptors

The scientific literature presents conflicting views on the modulatory effects of 2-LG on endocannabinoid receptors, a discrepancy that warrants rigorous investigation. Some studies have reported that 2-LG acts as a partial agonist at the CB1 receptor, capable of blunting the signaling of primary endocannabinoids like 2-AG and AEA. nih.gov Conversely, other research suggests that 2-LG contributes to an "entourage effect," whereby it enhances the activity of 2-AG. caymanchem.comrealmofcaring.org This potentiation is hypothesized to result from 2-LG competitively inhibiting the metabolic enzymes responsible for 2-AG degradation, thereby increasing its bioavailability at the receptor. caymanchem.comrealmofcaring.org

These contradictory findings highlight the complexity of 2-LG's interactions within the endocannabinoid system. The precise mechanism may be context-dependent, varying with the specific cellular environment, receptor density, and the relative concentrations of 2-LG, 2-AG, and their metabolic enzymes. Future research should aim to resolve these discrepancies by:

Conducting binding and signaling assays in various cell systems with controlled expression levels of cannabinoid receptors and metabolic enzymes.

Investigating whether 2-LG acts as a competitive substrate or an allosteric modulator at the catalytic site of enzymes like monoacylglycerol lipase (B570770) (MAGL).

Using structural biology techniques to understand how 2-LG interacts with both the CB1 receptor and metabolic enzymes at a molecular level.

Summary of Reported Effects of 2-Linoleoyl Glycerol (2-LG) on CB1 Receptor Activity
Observed EffectProposed MechanismOutcome for 2-AG SignalingReference Study Concept
Partial Agonism / AntagonismDirectly binds to the CB1 receptor with lower efficacy than full agonists.Suppression or blunting of 2-AG activity.Lu et al. (2019) nih.gov
Potentiation ("Entourage Effect")Inhibits the metabolic breakdown of 2-AG, increasing its local concentration.Enhancement of 2-AG activity.Ben-Shabat et al. (1998) caymanchem.comrealmofcaring.org

Exploration of Spatial Segregation and Compartmentalization in Cellular Function

The biological activity of signaling lipids is profoundly influenced by their subcellular location. The principle of spatial segregation dictates that the synthesis, action, and degradation of lipids are often confined to specific cellular compartments, such as the plasma membrane or the endoplasmic reticulum, to ensure signaling specificity. nih.govnih.gov

Currently, there is a lack of information regarding the spatial dynamics of 2-LG within the cell. To fully understand its physiological role, it is crucial to investigate its compartmentalization. Future research should utilize advanced cell imaging techniques, such as fluorescence microscopy with lipid-specific probes and subcellular fractionation coupled with mass spectrometry, to determine:

The specific organelles and membrane microdomains where 2-LG is synthesized.

Its trafficking pathways within the cell.

The subcellular localization of its receptors and metabolic enzymes.

Understanding the spatial organization of the 2-LG signaling system will provide critical insights into how its activity is regulated and integrated with other cellular processes.

Integration with Advanced Lipidomics and Endocannabinoidome Profiling Techniques

The advent of advanced lipidomics and "endocannabinoidome" profiling has revolutionized the study of lipid signaling. These approaches, primarily based on liquid chromatography-mass spectrometry (LC-MS), allow for the simultaneous identification and quantification of a broad spectrum of endocannabinoids and related N-acylethanolamines (NAEs) and monoacylglycerols in biological samples. nih.govcaymanchem.com

Studies have shown that the biosynthesis of 2-AG is often accompanied by the formation of other 2-acylglycerols, including 2-LG. nih.gov However, 2-LG is not yet a standard component in many routine endocannabinoidome analyses. A key future direction is the systematic integration of 2-LG and its potential metabolites into these comprehensive profiling platforms.

This integration will enable researchers to:

Establish baseline levels of 2-LG in various tissues and biofluids in both healthy and diseased states.

Investigate how 2-LG levels are modulated by physiological stimuli, pharmacological interventions, or pathological conditions.

Correlate changes in 2-LG levels with those of other endocannabinoids to uncover potential regulatory relationships.

Such comprehensive profiling is essential for elucidating the role of 2-LG in the broader context of lipid signaling networks.

Enzymatic Synthesis and Characterization of Stereoisomers for Functional Studies

A significant technical challenge in studying 2-LG is its chemical instability. The acyl chain in the sn-2 position can migrate to the more thermodynamically stable sn-1 position, resulting in the formation of 1-Linoleoyl Glycerol (1-LG). bioscience.co.uk Commercially available 2-LG standards are often a mixture of both isomers, which can confound the interpretation of experimental results. bioscience.co.uk

To overcome this, future research must focus on the development of robust synthesis and purification methods to obtain stereochemically pure 2-LG and 1-LG. Enzymatic synthesis strategies offer a promising solution. For instance, methods developed for producing pure 2-AG, which utilize specific lipases under mild conditions to prevent acyl migration, could be adapted for 2-LG.

Once pure isomers are available, they can be used for:

Precise characterization of their respective binding affinities and functional activities at various receptors.

Determining their specificities as substrates for metabolic enzymes.

Conducting definitive in vitro and in vivo studies to delineate the distinct biological roles of 2-LG versus 1-LG.

This will be a critical step in accurately defining the structure-activity relationships and the specific functions of this compound.

Q & A

Q. How can fluorescent sensors like GRABeCB2.0 be applied to real-time tracking of 2-LG dynamics in neuronal systems?

  • Methodological Answer : Transfect cells or neurons with GRABeCB2.0 plasmids. Measure fluorescence changes (λₑₓ = 488 nm, λₑₘ = 510–540 nm) using confocal microscopy. Calibrate responses with 2-LG spiked into artificial cerebrospinal fluid (aCSF) at physiologically relevant concentrations (1–100 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.